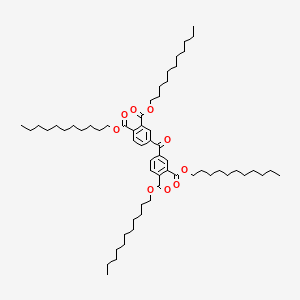
7-Nitro-1,2-dihydroindazol-3-one
Overview
Description
7-Nitro-1,2-dihydroindazol-3-one is a heterocyclic compound that features an indazole ring nitrated at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2-dihydroindazol-3-one typically involves the nitration of 1,2-dihydroindazol-3-one. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the photochemical generation of reactive intermediates such as o-nitrosobenzaldehyde, which can then be used to construct the indazole ring in aqueous solvents at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1,2-dihydroindazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 7-amino-1,2-dihydroindazol-3-one.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Nitro-1,2-dihydroindazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Mechanism of Action
The primary mechanism of action of 7-Nitro-1,2-dihydroindazol-3-one involves the inhibition of nitric oxide synthase enzymes. By inhibiting these enzymes, the compound reduces the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes. This inhibition can lead to decreased oxidative stress and reduced inflammation .
Comparison with Similar Compounds
7-Nitroindazole: Another nitro-substituted indazole with similar inhibitory effects on nitric oxide synthase.
3-Bromo-7-nitroindazole: A more potent but less specific inhibitor of nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of nitric oxide synthase.
Uniqueness: 7-Nitro-1,2-dihydroindazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective inhibition of neuronal nitric oxide synthase makes it a valuable tool in neurochemical research and potential therapeutic applications .
Properties
IUPAC Name |
7-nitro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMDUVYPSCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420749 | |
| Record name | 7-nitro-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31775-97-0 | |
| Record name | 7-nitro-1,2-dihydroindazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)






